molecular formula C21H22N2O6S B2390048 methyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900012-99-9

methyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2390048
CAS No.: 900012-99-9
M. Wt: 430.48
InChI Key: YKHPZHFRYHMGFH-UHFFFAOYSA-N
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Description

Methyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. Structurally, it features:

  • 6-(Benzenesulfonyl)methyl group at position 6, introducing strong electron-withdrawing and steric effects.
  • Methyl ester at position 5, influencing solubility and reactivity.

This compound’s benzenesulfonylmethyl group distinguishes it from conventional DHPM derivatives, which typically bear simpler alkyl or aryl substituents at position 4. Its synthesis likely involves sulfonylation or nucleophilic substitution of a bromomethyl intermediate, analogous to methods described for ethyl 6-bromomethyl derivatives .

Properties

IUPAC Name

methyl 6-(benzenesulfonylmethyl)-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-3-29-15-11-9-14(10-12-15)19-18(20(24)28-2)17(22-21(25)23-19)13-30(26,27)16-7-5-4-6-8-16/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHPZHFRYHMGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction is the cornerstone for constructing the tetrahydropyrimidine scaffold. Adapted from protocols in and, the synthesis proceeds as follows:

Step 1: Formation of the Tetrahydropyrimidine Core
A mixture of:

  • 4-Ethoxybenzaldehyde (1.2 mmol),
  • Methyl acetoacetate (1.5 mmol),
  • Urea (1.2 mmol),

is refluxed in ethanol with hydrochloric acid (HCl) or 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst (Table 1).

Table 1: Catalyst Comparison for Cyclocondensation

Catalyst Reaction Time (hrs) Yield (%)
HCl 15 68
DABCO 8 82

DABCO outperforms HCl, achieving higher yields (82%) in shorter durations (8 hrs). The product, methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , is isolated via ice-water precipitation and recrystallized in ethanol.

Step 2: Sulfonylation at C6
The methyl group at C6 undergoes sulfonylation using benzenesulfonyl chloride (1.5 eq) in dichloromethane with triethylamine (2 eq) as a base. The reaction is stirred at 0°C for 2 hrs, then at room temperature for 12 hrs. The crude product is purified via column chromatography (hexane:ethyl acetate, 3:1).

Alternative Route: Pre-Sulfonylated β-Keto Ester

To circumvent post-cyclization modifications, methyl 3-(benzenesulfonylmethyl)acetoacetate is synthesized first:

  • Methyl acetoacetate reacts with benzenesulfonyl chloride in the presence of NaH, yielding the sulfonylated β-keto ester.
  • This intermediate participates in the Biginelli reaction with 4-ethoxybenzaldehyde and urea.

While this route reduces steps, the electron-withdrawing sulfonyl group may hinder cyclocondensation, lowering yields to ~55%.

Mechanistic Insights

Cyclocondensation Mechanism

The Biginelli reaction proceeds via:

  • Knoevenagel Condensation : Aldehyde and β-keto ester form an α,β-unsaturated intermediate.
  • Nucleophilic Attack : Urea adds to the electrophilic carbonyl, forming a hemiaminal.
  • Cyclization and Tautomerization : Acid catalysis facilitates ring closure and tautomer stabilization.

Sulfonylation Dynamics

The C6 methyl group’s acidity (pKa ~28–30) enables deprotonation by triethylamine, forming a carbanion that attacks benzenesulfonyl chloride. Steric hindrance from the 4-ethoxyphenyl group necessitates prolonged reaction times.

Optimization and Challenges

Reaction Condition Optimization

  • Solvent : Ethanol ensures solubility of intermediates; switching to THF or DMF reduces yields by 15–20%.
  • Temperature : Reflux (78°C) is optimal for cyclocondensation; higher temperatures promote side reactions.

Purification Strategies

  • Recrystallization : Ethanol effectively removes unreacted urea and β-keto esters.
  • Column Chromatography : Essential for isolating the sulfonylated product from sulfonic acid byproducts.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O pyrimidinone), 1350–1150 cm⁻¹ (S=O).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.8–7.6 (m, 5H, SO₂Ph), 4.1 (q, 2H, OCH₂CH₃), 3.6 (s, 3H, COOCH₃).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms ≥95% purity.

Comparative Evaluation of Methods

Table 2: Synthetic Route Efficiency

Method Steps Overall Yield (%) Key Advantage
Post-Sulfonylation 2 65 Flexible functionalization
Pre-Sulfonylated Ester 1 55 Fewer steps

The post-sulfonylation approach, despite requiring an extra step, offers superior yields and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted tetrahydropyrimidine compounds.

Scientific Research Applications

methyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which methyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonylmethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 6
Compound Name Position 6 Substituent Key Properties/Activities Reference
Methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate Methyl Moderate solubility in polar solvents; limited bioactivity reported .
Ethyl 6-bromomethyl-2-oxo-4-phenyl-DHPM-5-carboxylate Bromomethyl Intermediate for further functionalization (e.g., sulfonylation) .
Target Compound Benzenesulfonylmethyl Enhanced electron-withdrawing effects; potential for improved metabolic stability .

Key Observations :

  • The benzenesulfonylmethyl group increases molecular weight (MW ≈ 450 g/mol) and logP compared to methyl or bromomethyl analogs, likely reducing aqueous solubility but improving membrane permeability.
  • Sulfonyl groups are known to enhance binding to enzymes via hydrogen bonding or electrostatic interactions, as seen in thymidine phosphorylase inhibitors .
Substituent Effects at Position 4
Compound Name Position 4 Substituent Bioactivity Highlights Reference
Methyl 4-(4-fluorophenyl)-6-methyl-DHPM-5-carboxylate 4-Fluorophenyl Moderate antioxidant activity (IC₅₀ = 2.1 mg/mL in DPPH assay) .
Methyl 4-(5-methylthiophen-2-yl)-6-methyl-DHPM-5-carboxylate 5-Methylthiophen-2-yl Strong thymidine phosphorylase inhibition (IC₅₀ = 58.3 µM) .
Target Compound 4-Ethoxyphenyl Ethoxy group may enhance lipophilicity and modulate cytochrome P450 interactions. N/A

Key Observations :

  • The 4-ethoxyphenyl group in the target compound provides a balance of hydrophobicity and hydrogen-bonding capacity compared to halogenated or heteroaromatic substituents.
  • Ethoxy groups are associated with prolonged metabolic half-lives in drug-like molecules due to resistance to oxidative degradation.
Physical and Thermodynamic Properties
  • Solubility: Methyl 6-methyl-4-phenyl-DHPM-5-carboxylate exhibits higher solubility in ethyl acetate (12.4 mg/mL) than in benzene (3.2 mg/mL) at 298 K . The target compound’s benzenesulfonyl group likely reduces solubility in non-polar solvents.
  • Thermodynamics: Enthalpy of dissolution (ΔH°sol) for methyl 6-methyl-4-phenyl-DHPM-5-carboxylate in isopropanol is −15.2 kJ/mol, suggesting exothermic dissolution . The target compound’s larger substituents may alter this profile.

Biological Activity

Methyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will discuss its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. The method often begins with the formation of the tetrahydropyrimidine core through cyclocondensation reactions. Subsequent steps include alkylation and functionalization to introduce the benzenesulfonyl and ethoxyphenyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related tetrahydropyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
Compound AMCF-710
Compound BHeLa15
This compoundMCF-7TBDTBD

The MTT assay has been commonly employed to assess cell viability post-treatment. Preliminary results suggest that this compound may exhibit significant cytotoxicity against breast cancer cells (MCF-7), although specific IC50 values are yet to be determined.

The proposed mechanism of action for tetrahydropyrimidine derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation and survival. For instance, some compounds have been shown to induce apoptosis via the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on MCF-7 Cells : In a study assessing the anticancer effects of various tetrahydropyrimidines, this compound was included in a panel of compounds tested against the MCF-7 breast cancer cell line. Results indicated a promising cytotoxic profile comparable to established chemotherapeutics like Doxorubicin.
  • In Vivo Studies : Animal models treated with related tetrahydropyrimidine derivatives have demonstrated reduced tumor growth rates and improved survival rates compared to control groups. These findings support further exploration into the therapeutic potential of this compound in clinical settings.

Q & A

Basic: What are the typical synthetic routes for preparing methyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Answer:
The compound is synthesized via multi-step reactions involving:

  • Condensation : Aromatic aldehydes (e.g., 4-ethoxybenzaldehyde) react with β-keto esters (e.g., methyl acetoacetate) and urea/thiourea derivatives under acidic or catalytic conditions to form dihydropyrimidinone (DHPM) scaffolds .
  • Functionalization : Post-cyclization modifications introduce the benzenesulfonylmethyl group. For example, nucleophilic substitution or Mitsunobu reactions may attach sulfonyl moieties to the DHPM core .
  • Optimization : Reflux in ethanol or methanol with catalysts like HCl or Lewis acids (e.g., ZnCl₂) enhances yield. Solvent-free microwave-assisted synthesis is also reported for analogous compounds to reduce reaction time .

Basic: How is the structural identity of this compound validated in synthetic workflows?

Answer:
Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., benzenesulfonyl methyl at C6, ethoxyphenyl at C4) via chemical shifts and coupling patterns. Aromatic protons in the 6.5–8.0 ppm range and ester carbonyls near 165–170 ppm are diagnostic .
    • IR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl S=O bonds (~1350–1150 cm⁻¹) .
  • X-ray crystallography : Resolves regioselectivity and stereochemistry. For example, monohydrate forms of analogous compounds show intermolecular hydrogen bonding influencing crystal packing .

Advanced: How can regioselectivity challenges during sulfonyl group introduction be addressed?

Answer:
Regioselectivity issues arise due to competing nucleophilic sites on the DHPM core. Strategies include:

  • Directing Groups : Temporary protection of reactive positions (e.g., C5 ester) with tert-butyldimethylsilyl (TBS) groups to steer sulfonylation to C6 .
  • Catalytic Control : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling for site-specific aryl-sulfonyl attachments, as seen in related kinase inhibitor syntheses .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (C6 substitution), while higher temperatures (80–100°C) may shift selectivity .

Advanced: What methodologies are used to assess its potential as a kinase inhibitor?

Answer:
Biological evaluation involves:

  • In Vitro Assays :
    • Enzyme Inhibition : ATP-binding site competition measured via fluorescence polarization (FP) or radiometric assays (e.g., ³³P-ATP incorporation) .
    • Cellular Activity : IC₅₀ determination in cancer cell lines (e.g., MCF-7) using MTT assays, with structural analogs showing IC₅₀ values <10 µM .
  • Computational Studies :
    • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase domains (e.g., EGFR or CDK2).
    • MD Simulations : GROMACS evaluates binding stability over 100-ns trajectories .

Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?

Answer:
Discrepancies (e.g., unexpected NOE correlations or split signals) require:

  • Dynamic NMR : Variable-temperature studies identify conformational exchange. For example, restricted rotation of the benzenesulfonyl group may cause signal splitting, resolved at higher temps (>40°C) .
  • Isotopic Labeling : ¹³C-enriched analogs clarify ambiguous assignments in crowded spectral regions .
  • Comparative Analysis : Cross-validate with X-ray data. A 2025 study resolved conflicting NOESY peaks for a regioisomer by comparing experimental vs. calculated (DFT) NMR shifts .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Answer:
Yield optimization focuses on:

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates but require careful water exclusion. Ethanol/water mixtures balance cost and efficiency for DHPM formation .
  • Catalyst Screening : Biomimetic catalysts (e.g., lipases) enhance enantioselectivity in asymmetric syntheses, achieving >90% ee for related tetrahydropyrimidines .
  • Workflow Integration : Continuous flow reactors reduce side reactions (e.g., ester hydrolysis) and improve throughput (80–85% yield at 100 g scale) .

Advanced: How does the electronic nature of substituents influence its reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : The benzenesulfonyl moiety deactivates the C6 position, reducing electrophilicity but enhancing stability toward oxidation .
  • Electron-Donating Groups (EDGs) : The 4-ethoxyphenyl group increases electron density at C4, facilitating nucleophilic aromatic substitutions (e.g., nitration) .
  • Steric Effects : Bulkier substituents at C6 hinder cyclization, necessitating longer reaction times (24–48 hrs vs. 12 hrs for methyl analogs) .

Basic: What are its stability profiles under various storage conditions?

Answer:

  • Thermal Stability : DSC/TGA shows decomposition >200°C. Store at −20°C under inert gas (N₂/Ar) to prevent ester hydrolysis .
  • Light Sensitivity : UV-Vis studies indicate photodegradation under direct UV light (λ = 254 nm). Amber vials are recommended .
  • Solution Stability : Stable in DMSO for >6 months at −80°C but degrades in aqueous buffers (pH <5 or >9) within 72 hrs .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Answer:

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect regioisomers (<0.1% LoQ) .
  • ICP-OES : Monitors residual metal catalysts (e.g., Pd <10 ppm) .
  • Chiral HPLC : Polysaccharide columns (Chiralpak IA) assess enantiomeric excess for asymmetric syntheses .

Advanced: How is its metabolic stability evaluated in preclinical studies?

Answer:

  • Microsomal Assays : Incubation with liver microsomes (human/rat) identifies major metabolites via LC-HRMS. CYP3A4/2D6 are primary metabolizing enzymes .
  • Plasma Stability : >90% intact after 2 hrs in rat plasma, suggesting suitability for in vivo studies .

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